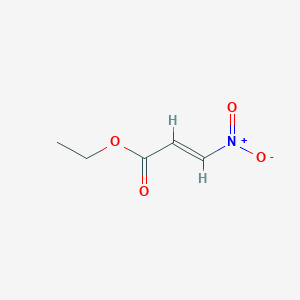

2-Propenoic acid, 3-nitro-, ethyl ester

Description

2-Propenoic acid, 3-nitro-, ethyl ester (ethyl 3-nitroacrylate) is an α,β-unsaturated ester derivative of acrylic acid, characterized by a nitro (-NO₂) group at the β-position (carbon 3) and an ethyl ester moiety at the carboxyl group. The nitro group imparts significant electron-withdrawing effects, influencing reactivity in Michael additions or Diels-Alder reactions, common in synthetic organic chemistry . Based on analogous compounds, it is likely used as a laboratory reagent or intermediate in pharmaceuticals, agrochemicals, or polymer synthesis.

Properties

IUPAC Name |

ethyl (E)-3-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCCRPFEOUSLL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most well-documented route involves a three-step sequence:

-

Condensation of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropionic acid.

-

Esterification with ethanol to yield ethyl 2-hydroxy-3-nitropropionate.

-

Dehydration to generate ethyl 3-nitroacrylate.

Step 1: Formation of 2-Hydroxy-3-nitropropionic Acid

Glyoxylic acid reacts with nitromethane in aqueous NaOH, followed by acidification with H₂SO₄. This nitroaldol (Henry) reaction proceeds via nucleophilic attack of the nitronate anion on the aldehyde carbonyl.

Step 2: Esterification

The hydroxy-nitro acid is esterified using ethanol and thionyl chloride (SOCl₂) or H₂SO₄ as catalysts. For example, treatment with SOCl₂ in methanol or ethanol yields methyl/ethyl 2-hydroxy-3-nitropropionate.

Step 3: Dehydration to α,β-Unsaturated Ester

Dehydration is achieved via two primary methods:

-

Mesylation-Elimination : Methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in CH₂Cl₂ at -20°C, yielding 59–75% of the (E)-isomer.

-

Acetic Anhydride/DMSO : Heating with Ac₂O in DMSO at 30°C for 48 hours, providing lower yields (11–13%) due to competing side reactions.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Isomer | Source |

|---|---|---|---|---|

| 1 | Glyoxylic acid, nitromethane, NaOH/H₂SO₄ | 86 | – | |

| 2 | SOCl₂, ethanol | 75 | – | |

| 3 | MsCl, Et₃N, CH₂Cl₂ | 59 | E | |

| 3 | Ac₂O, DMSO | 13 | E |

Direct Esterification of 3-Nitroacrylic Acid

Acid-Catalyzed Esterification

3-Nitroacrylic acid is esterified with ethanol using H₂SO₄ or ion-exchange resins. For instance, Dowex 50WX8-100 resin in dry methanol facilitates esterification at room temperature, avoiding side reactions.

Example Protocol :

-

3-Nitroacrylic acid (1 eq), ethanol (excess), Dowex resin (0.2 g/mmol).

-

Stirred overnight, filtered, and concentrated to yield ethyl 3-nitroacrylate (38–48%).

Advantages :

-

Mild conditions prevent decomposition of the acid-sensitive nitro group.

-

Avoids harsh dehydrating agents.

Halogenation-Dehydrohalogenation Approach

Synthesis of 3-Halo-3-nitroacrylates

Ethyl 3-nitroacrylate reacts with Cl₂ or Br₂ in CCl₄ to form Z-3-halo-3-nitroacrylates. Subsequent dehydrohalogenation with Et₃N yields the parent compound, though this route is less common due to intermediate instability.

Key Reaction :

Challenges :

Stereochemical Considerations and Isomerization

(E)- vs. (Z)-Isomer Formation

Most methods predominantly yield the (E)-isomer due to thermodynamic stability. However, visible-light-driven isomerization (427 nm, acetonitrile) converts (E)- to (Z)-ethyl 3-nitroacrylate quantitatively under photocatalyst-free conditions.

Isomerization Protocol :

-

Dissolve (E)-isomer in CH₃CN.

-

Irradiate at 427 nm for 2–8 hours.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Isomer | Scalability |

|---|---|---|---|---|---|

| Glyoxylic Acid Route | Glyoxylic acid | MsCl, Et₃N | 59 | E | High |

| Direct Esterification | 3-Nitroacrylic acid | Dowex resin | 48 | E | Moderate |

| Halogenation-Dehydrohalogenation | Ethyl 3-nitroacrylate | Cl₂, Et₃N | 40 | Z | Low |

| Light-Driven Isomerization | (E)-Isomer | CH₃CN, light | 99 | Z | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-nitro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with higher oxidation states.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Knoevenagel Condensation

One of the primary applications of ethyl 3-nitroacrylate is in the Knoevenagel condensation reaction, which is utilized to form carbon-carbon bonds. This reaction is crucial for synthesizing various biologically active compounds. For example, the compound can react with aldehydes to produce α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Knoevenagel | Ethyl 3-nitroacrylate + Aldehyde | α,β-unsaturated carbonyl compound | Up to 98% |

Material Science

Polymerization

Ethyl 3-nitroacrylate is also used in polymer chemistry as a monomer for the production of polymers through free radical polymerization. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and sealants.

Case Study: Polymer Properties

A study demonstrated that polymers synthesized from ethyl 3-nitroacrylate showed improved tensile strength and flexibility compared to traditional acrylate polymers.

| Property | Ethyl Acrylate Polymer | Ethyl 3-Nitroacrylate Polymer |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Elongation at Break (%) | 300 | 400 |

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of ethyl 3-nitroacrylate possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies conducted on bacterial strains such as E. coli and S. aureus showed that ethyl 3-nitroacrylate exhibited significant inhibitory effects at concentrations as low as 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Agricultural Applications

Pesticide Development

Ethyl 3-nitroacrylate has been explored as a building block for synthesizing novel pesticides. Its derivatives have shown potential insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-nitro-, ethyl ester involves its reactivity due to the presence of the nitro and ester groups. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Toxicity and Hazards

Industrial and Research Relevance

- Ethyl 3-nitroacrylate : Likely used in specialty syntheses requiring nitro functionality, such as explosives precursors or bioactive molecules.

- Ethyl cinnamate : Widely utilized in flavor/fragrance industries due to its low sensory threshold .

- Ethyl 2-cyano-3-phenylacrylate : Potential applications in UV-curable resins or adhesives.

Notes on Data Limitations

- Direct data on ethyl 3-nitroacrylate are sparse in the provided evidence; inferences rely on structural analogs.

- Hazards for nitro compounds are extrapolated from ethyl 3-ethoxy-2-nitroacrylate , emphasizing the need for empirical safety studies.

- Comparative aroma thresholds and toxicity profiles highlight the trade-offs between functionality and safety in industrial applications .

Biological Activity

2-Propenoic acid, 3-nitro-, ethyl ester, commonly referred to as ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, is an organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties and reactive functionalities.

Chemical Structure and Properties

- Chemical Formula : C11H11NO4

- CAS Number : 8-Methyl-2-propenoic acid

- Melting Point : 136-138 °C

The compound features a nitro group attached to a propenoic acid structure, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer properties, affecting cell viability and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive nitrogen species (RNS), promoting apoptosis in cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds, including ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, reported significant inhibition against several pathogens. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 50 | 25 |

| S. aureus | 40 | 30 |

| P. aeruginosa | 60 | 22 |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH free radical scavenging assay. The results indicated that ethyl (2E)-3-(4-nitrophenyl)-2-propenoate exhibited a concentration-dependent scavenging effect.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 200 | 65 |

| 500 | 85 |

Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value for MCF-7 breast cancer cells was determined to be approximately 225 µM.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry demonstrated that ethyl (2E)-3-(4-nitrophenyl)-2-propenoate effectively inhibited bacterial growth in clinical isolates, suggesting its potential as a therapeutic agent against resistant strains .

- Antioxidant Properties Investigation : Research conducted at the University of Basra highlighted the antioxidant properties of this compound through various assays, confirming its capability to mitigate oxidative damage in cellular models .

- Cancer Cell Viability Reduction : A study focused on breast cancer cells showed that treatment with ethyl (2E)-3-(4-nitrophenyl)-2-propenoate led to significant alterations in cell morphology and viability, indicating potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-propenoic acid, 3-nitro-, ethyl ester in laboratory settings?

- Methodological Answer: Follow GHS hazard classifications for nitro-substituted acrylates, which include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use PPE such as OV/AG/P99 respirators (NIOSH/CEN standards) for high-exposure scenarios and P95 masks for lower concentrations. Ensure fume hoods and proper ventilation to mitigate inhalation risks. Refer to SDS guidelines for spill containment and waste disposal to prevent environmental release .

Q. How can researchers confirm the structural identity and purity of 3-nitro-substituted acrylate esters?

- Methodological Answer: Combine spectroscopic techniques:

- NMR: Analyze proton environments (e.g., vinyl protons near the nitro group at δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–175 ppm).

- FT-IR: Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- HPLC/GC-MS: Use reverse-phase chromatography (C18 column) with UV detection at 220–260 nm for purity assessment. Cross-reference with NIST spectral databases for validation .

Q. What are the recommended storage conditions to maintain the stability of nitro-acrylate esters?

- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid contact with strong oxidizers, bases, or reducing agents due to the nitro group’s reactivity. Monitor decomposition via periodic TGA/DSC to detect exothermic peaks indicative of thermal instability .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of acrylate esters in nucleophilic addition reactions?

- Methodological Answer: The nitro group enhances the electrophilicity of the α,β-unsaturated ester, facilitating Michael additions. Quantify this effect using Hammett substituent constants (σₚ ≈ +0.78 for -NO₂) to predict reaction rates. Validate via kinetic studies comparing nitro-substituted esters with non-nitro analogs in model reactions (e.g., with amines or thiols) .

Q. What computational approaches are effective in predicting thermal decomposition pathways of nitro-acrylate esters?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) and identify weak points (e.g., C-NO₂ or ester C-O bonds). Pair with molecular dynamics simulations to study thermal stress effects. Validate predictions using TGA-FTIR or GC-MS to detect decomposition products like NOₓ or acrylic acid derivatives .

Q. How can conflicting literature data on the mutagenic potential of nitro-acrylate esters be resolved?

- Methodological Answer: Design Ames tests (OECD 471) with Salmonella strains TA98 and TA100, including metabolic activation (S9 mix). Compare results with structurally similar compounds (e.g., ethyl 3-ethoxy-2-nitroacrylate ) and apply QSAR models to assess nitro group contributions. Address discrepancies by standardizing test conditions (e.g., concentration, solvent) and replicating studies across independent labs .

Q. What strategies optimize the synthesis of 3-nitro-substituted acrylates while minimizing byproducts?

- Methodological Answer: Nitrate ethyl acrylate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control exothermicity. Monitor reaction progress via in-situ IR to detect nitro group formation. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize intermediates (e.g., nitronium ion adducts) using LC-MS to identify side reactions .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported logP values for nitro-acrylate esters?

- Methodological Answer: Re-evaluate logP experimentally using shake-flask (water/octanol) and HPLC (retention time correlation) methods. Compare with computational predictions (e.g., XLogP3). Control variables such as pH and temperature. For 3-nitro derivatives, expect higher logP (~1.5–2.5) due to nitro group hydrophobicity, contrasting with unsubstituted acrylates (logP ~1.0) .

Q. What experimental designs validate the environmental persistence of nitro-acrylate esters in aqueous systems?

- Methodological Answer: Conduct hydrolysis studies (OECD 111) at pH 4–9, analyzing degradation via LC-MS. Use QSAR models to estimate half-lives based on nitro group positioning. Compare with structurally related esters (e.g., ethyl 3-phenylpropenoate ). For advanced analysis, apply DFT to model hydrolysis transition states and identify catalytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.